

Application Notes and Protocols for Biotinylated P111-136 in Binding Studies

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Compound of Interest

Compound Name: Histone H3 (116-136), C116-136

Cat. No.: B13913729

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Introduction

This document provides detailed application notes and protocols for the use of biotinylated P111-136 in binding studies. P111-136 is a synthetic peptide derived from the C-terminal domain (amino acids 111-136) of Heparin Affin Regulatory Peptide (HARP), also known as pleiotrophin. HARP is a secreted, heparin-binding growth factor that is overexpressed in several types of tumors and plays a crucial role in tumor growth, angiogenesis, and metastasis. The P111-136 peptide has been identified as an inhibitor of HARP's biological activities, making it a valuable tool for cancer research and drug development.

Biotinylation of P111-136 allows for its sensitive and specific detection and capture through the high-affinity interaction between biotin and streptavidin. This facilitates a variety of in vitro binding assays to identify and characterize its binding partners and to elucidate its mechanism of action.

Applications

Biotinylated P111-136 is a versatile tool for various binding studies, including:

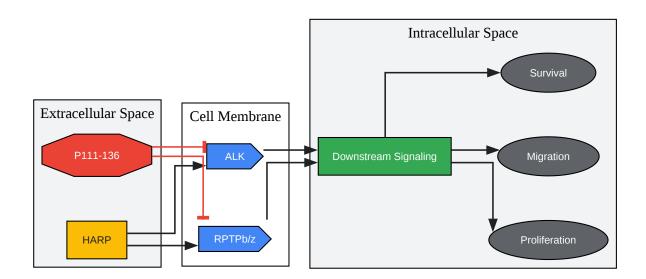
 Identification of Binding Partners: Utilized in pull-down assays with cell lysates or tissue extracts to isolate and identify proteins that interact with the P111-136 peptide.



- Characterization of Receptor Binding: Enables the study of the interaction between P111-136 and its known receptors, such as Receptor Protein Tyrosine Phosphatase β/ζ (RPTPβ/ ζ), Anaplastic Lymphoma Kinase (ALK), and nucleolin.
- High-Throughput Screening: Can be adapted for high-throughput screening assays to identify small molecules or other agents that modulate the binding of P111-136 to its receptors.
- Surface Plasmon Resonance (SPR): Immobilization of biotinylated P111-136 on streptavidincoated sensor chips allows for the real-time, label-free analysis of binding kinetics and affinity with its interacting partners.
- Enzyme-Linked Immunosorbent Assay (ELISA): Can be used as a detection reagent in ELISA-based assays to quantify the presence of P111-136 binding partners in biological samples.

Signaling Pathway of HARP

HARP exerts its biological effects by binding to cell surface receptors, primarily RPTP β/ζ and ALK, which triggers downstream signaling cascades involved in cell proliferation, migration, and survival. P111-136 acts as an antagonist, interfering with HARP-mediated signaling.





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HARP signaling and P111-136 inhibition.

Experimental Protocols Protocol 1: Pull-Down Assay to Identify P111-136 Binding Partners

This protocol describes the use of biotinylated P111-136 to isolate interacting proteins from cell lysates.

Materials:

- Biotinylated P111-136 peptide
- Control non-biotinylated P111-136 peptide
- Streptavidin-conjugated magnetic beads or agarose resin
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Binding buffer (e.g., PBS with 0.1% Tween-20)
- Wash buffer (e.g., Binding buffer)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Cell line of interest (e.g., PC-3 prostate cancer cells)
- · Western blot reagents and antibodies

Procedure:

- Cell Lysate Preparation:
 - Culture and harvest cells of interest.
 - Lyse cells in ice-cold lysis buffer.



- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Bead Preparation:

- Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.
- Wash the beads three times with binding buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.

• Peptide Immobilization:

- Incubate the washed streptavidin beads with an excess of biotinylated P111-136 (and a separate control with non-biotinylated peptide) in binding buffer for 1-2 hours at 4°C with gentle rotation.
- Wash the beads three times with binding buffer to remove unbound peptide.

Binding of Cellular Proteins:

Incubate the peptide-coated beads with the cell lysate (e.g., 1 mg of total protein)
 overnight at 4°C with gentle rotation.

Washing:

Wash the beads five times with wash buffer to remove non-specifically bound proteins.

• Elution:

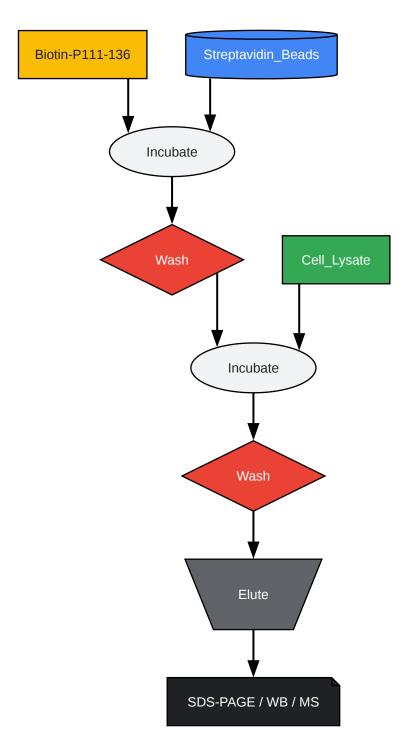
 Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

Analysis:

Separate the eluted proteins by SDS-PAGE.



 \circ Analyze the proteins by Western blotting using antibodies against known HARP receptors (RPTP β/ζ , ALK, nucleolin) or by mass spectrometry for the identification of novel binding partners.



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 To cite this document: BenchChem. [Application Notes and Protocols for Biotinylated P111-136 in Binding Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913729#use-of-biotinylated-c116-136-for-binding-studies]

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